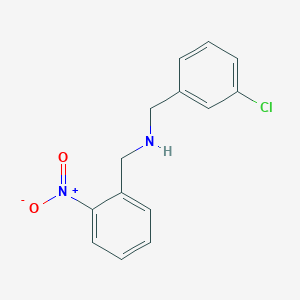

(3-Chloro-benzyl)-(2-nitro-benzyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13ClN2O2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine |

InChI |

InChI=1S/C14H13ClN2O2/c15-13-6-3-4-11(8-13)9-16-10-12-5-1-2-7-14(12)17(18)19/h1-8,16H,9-10H2 |

InChI Key |

CHYVJKDHUYKPTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Contextual Framework for Research on 3 Chloro Benzyl 2 Nitro Benzyl Amine

Historical Perspectives and Genesis of Related Nitrobenzyl and Chlorobenzyl Amines Research

The exploration of nitrobenzyl and chlorobenzyl amines is rooted in the foundational principles of organic synthesis developed in the 19th and 20th centuries. Early research into aromatic compounds and the functionalization of benzene (B151609) rings laid the groundwork for the synthesis of a vast array of substituted benzylamines. The nitration and halogenation of toluene (B28343) and its derivatives were among the earliest and most fundamental reactions studied, providing access to key precursors for these amines.

The development of reductive amination and nucleophilic substitution reactions provided the initial synthetic routes to benzylamines. For instance, the reaction of a benzyl (B1604629) halide with ammonia (B1221849) or a primary amine has been a long-standing method for producing benzylamines. Over the decades, research has focused on improving the selectivity and efficiency of these reactions, particularly for the synthesis of unsymmetrical secondary and tertiary amines.

In the mid-20th century, the growing interest in medicinal chemistry and the study of structure-activity relationships led to a more systematic investigation of substituted benzylamines. Researchers began to explore how the position and nature of substituents on the benzyl rings influenced the chemical and biological properties of these compounds. This led to the synthesis and evaluation of a wide range of nitrobenzyl and chlorobenzyl amines for various applications.

Scope and Significance of Amines in Organic Synthesis and Chemical Research

Amines are a cornerstone of organic chemistry, valued for their basicity, nucleophilicity, and ability to form hydrogen bonds. amerigoscientific.compurkh.com These properties make them indispensable in a multitude of chemical transformations and applications.

Key Roles of Amines in Chemical Research:

Building Blocks in Synthesis: Amines serve as fundamental building blocks for the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com They are key intermediates in the production of many everyday materials. amerigoscientific.com

Nucleophiles: The lone pair of electrons on the nitrogen atom makes amines excellent nucleophiles. numberanalytics.com This reactivity is harnessed in numerous reactions, such as alkylation, acylation, and the formation of imines and enamines. amerigoscientific.com

Bases: Amines are organic bases and are frequently used as catalysts or reagents in reactions that require the deprotonation of an acid. purkh.comnumberanalytics.com

Precursors to Functional Groups: Amines can be readily converted into other functional groups, such as amides, sulfonamides, and isocyanates, further expanding their synthetic utility.

Ligands in Catalysis: In the field of organometallic chemistry, amines and their derivatives are widely used as ligands for transition metal catalysts, influencing the reactivity and selectivity of catalytic processes. numberanalytics.com

The significance of amines extends to their presence in a wide range of biologically active molecules, including amino acids, neurotransmitters, and alkaloids. purkh.com This has made the synthesis of novel amine structures a major focus of pharmaceutical and medicinal chemistry research.

Structural Elucidation and Nomenclatural Considerations for (3-Chloro-benzyl)-(2-nitro-benzyl)-amine

The systematic name for the compound is this compound. This name is derived following the nomenclature rules for secondary amines where two different benzyl groups are attached to the nitrogen atom. The prefixes "3-chloro" and "2-nitro" indicate the positions of the chlorine and nitro substituents on their respective benzene rings. libretexts.org

The structural elucidation of such a compound would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information about the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons on both benzyl rings and the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen.

¹³C NMR spectroscopy would reveal the number of different types of carbon atoms in the molecule, including the substituted and unsubstituted carbons of the aromatic rings and the methylene carbons.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can help to confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the N-H stretch of the secondary amine, the C-H stretches of the aromatic and methylene groups, and the strong absorptions corresponding to the nitro group (NO₂) and the carbon-chlorine (C-Cl) bond.

The table below summarizes the expected key structural features and their corresponding analytical signatures for this compound.

| Structural Feature | Expected Analytical Signature |

| Secondary Amine (N-H) | IR: Stretching vibration; ¹H NMR: Broad singlet (can exchange with D₂O) |

| Methylene Groups (-CH₂-) | ¹H NMR: Singlets or coupled signals; ¹³C NMR: Signals in the aliphatic region |

| 3-Chlorobenzyl Group | ¹H NMR: Characteristic splitting pattern for aromatic protons; MS: Isotopic pattern for chlorine |

| 2-Nitrobenzyl Group | ¹H NMR: Characteristic splitting pattern for aromatic protons; IR: Strong symmetric and asymmetric stretching bands for NO₂ |

| Molecular Ion Peak | MS: Peak corresponding to the molecular weight of C₁₄H₁₃ClN₂O₂ |

Overview of Research Trajectories for Related Halogenated and Nitrated Benzyl Amines

Research on halogenated and nitrated benzyl amines has followed several key trajectories, driven by the diverse applications of these compounds.

Synthetic Methodology: A significant area of research has been the development of new and improved methods for the synthesis of substituted benzylamines. This includes the use of novel catalysts for reductive amination, the development of protecting group strategies for selective functionalization, and the exploration of greener synthetic routes. organic-chemistry.org For example, reductive amination of aldehydes with amines is a common method for synthesizing secondary amines. nih.gov

Medicinal Chemistry: Many halogenated and nitrated benzyl amines have been synthesized and evaluated for their biological activity. For instance, various substituted benzylamines have been investigated as potential antimycotic agents. nih.gov Others have been explored as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy. mdpi.com The synthesis of nitrofuranyl amides derived from substituted benzylamines has been explored for the development of novel antituberculosis agents. nih.gov

Materials Science: Benzylamine (B48309) derivatives are also used in the synthesis of polymers and other materials. The amine functional group provides a site for polymerization or for grafting onto other materials to modify their properties.

The table below provides a summary of research areas for related substituted benzylamines.

| Research Area | Focus | Examples of Investigated Compounds |

| Medicinal Chemistry | Development of new therapeutic agents | Substituted benzyl nitrofuranyl amides (antituberculosis), nih.gov Aryl benzylamines (enzyme inhibitors) mdpi.com |

| Synthetic Methodology | Efficient and selective synthesis of amines | Reductive amination of halogen-substituted benzaldehydes nih.gov |

| Structural Chemistry | Elucidation of molecular structures and conformations | Tris-2-chlorobenzylamine umn.edu |

Synthetic Methodologies for 3 Chloro Benzyl 2 Nitro Benzyl Amine

Strategies for Amine Formation via Reductive Amination Routes

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a classic and clean method for the reduction step in a reductive amination sequence. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. google.com

The process begins with the formation of the imine from the aldehyde and amine precursors. The subsequent hydrogenation of the C=N double bond is generally efficient and selective, yielding the desired secondary amine. google.com One advantage of this method is the generation of water as the only byproduct. However, care must be taken with substrates containing other reducible functional groups. In the case of (3-Chloro-benzyl)-(2-nitro-benzyl)-amine synthesis, the nitro group is also susceptible to reduction under many hydrogenation conditions, which could lead to undesired byproducts. Selective catalysts or carefully controlled conditions would be necessary to prevent the reduction of the nitro group while reducing the imine.

Table 1: Representative Conditions for Catalytic Hydrogenation in Reductive Amination

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Catalyst | 5-10% Pd/C, Raney Ni | Heterogeneous catalysts for hydrogenation. google.comgoogle.com |

| Hydrogen Source | H₂ gas | The primary reductant. |

| Pressure | 2-12 MPa | Increased pressure facilitates the reaction. google.com |

| Solvent | Methanol, Ethanol | Solubilizes reactants and facilitates catalyst interaction. |

| Temperature | 25-80 °C | Mild conditions are often sufficient. google.comgoogle.com |

Metal Hydride Reduction Methodologies

Metal hydrides are widely used reagents for the reduction of imines due to their versatility, mild reaction conditions, and high chemoselectivity. researchgate.netuop.edu.pk Unlike catalytic hydrogenation, certain metal hydrides can selectively reduce the imine intermediate in the presence of other functional groups like nitro groups.

Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. It is often used in alcoholic solvents like methanol. arkat-usa.org To enhance the rate of imine formation, a catalytic amount of acid, such as acetic acid, is frequently added. arkat-usa.org

For greater selectivity and milder reaction conditions, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a superior reagent. organic-chemistry.orgmasterorganicchemistry.com It is particularly effective for reductive aminations as it is less reactive towards carbonyl groups than the iminium ion intermediate, minimizing the side reaction of aldehyde reduction. masterorganicchemistry.com It is also tolerant of a wide range of functional groups. researchgate.net Another selective reagent is sodium cyanoborohydride (NaBH₃CN), which is stable under mildly acidic conditions where imine formation is favorable. researchgate.netmasterorganicchemistry.com

Table 2: Common Metal Hydride Reagents for Reductive Amination

| Reagent | Typical Solvent | Key Features & Advantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and effective; often requires acid catalyst. arkat-usa.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, selective for imines over carbonyls, broad functional group tolerance. researchgate.netorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Stable in mild acid, selectively reduces iminium ions. masterorganicchemistry.com |

| α-Picoline-borane | Methanol, Water | Mild and efficient, can be used in aqueous or neat conditions. organic-chemistry.org |

Alkylation Approaches Utilizing Benzyl (B1604629) Halides and Amines

The formation of this compound can also be achieved through the direct N-alkylation of a primary amine with a benzyl halide. This method relies on the nucleophilic character of the amine nitrogen, which attacks the electrophilic benzylic carbon of the halide, displacing the halide ion in a nucleophilic substitution reaction.

N-Alkylation of Primary or Secondary Amines

This synthetic route involves the reaction of a primary amine with a benzyl halide. For the target compound, two equivalent pathways exist:

Route C: Reaction of 3-chlorobenzylamine (B151487) with 2-nitrobenzyl chloride (or bromide).

Route D: Reaction of 2-nitrobenzylamine with 3-chlorobenzyl chloride (or bromide).

The reaction is typically performed in a suitable solvent and often in the presence of a base. google.com The base is necessary to neutralize the hydrohalic acid (e.g., HCl) that is formed as a byproduct, preventing it from protonating the reactant amine and rendering it non-nucleophilic. designer-drug.com Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), or using an excess of the primary amine itself. designer-drug.commdpi.com

Scheme 2: General N-Alkylation Pathway

3-Chlorobenzylamine + 2-Nitrobenzyl Chloride + Base ⟶ this compound + [Base-H]⁺Cl⁻

Multi-Step Synthetic Sequences and Precursor Strategies

The synthesis of this compound inherently relies on the availability of its key precursors. The synthesis of these starting materials—substituted benzaldehydes and benzylamines—constitutes a multi-step approach to the final product.

The required benzylamine (B48309) precursors can be synthesized through several well-established methods:

Reduction of Benzonitriles: Substituted benzonitriles can be reduced to the corresponding benzylamines. Catalytic hydrogenation using catalysts like Raney nickel or ruthenium complexes is a common industrial method. google.comgoogle.comacs.org

Reduction of Nitroarenes: While reduction of an aromatic nitro group typically yields an aniline, multi-step sequences can transform it into a benzylamine. For instance, the nitro group can be reduced to an amine, which is then converted to a nitrile via a Sandmeyer reaction, followed by reduction.

Ammonolysis of Benzyl Halides: Benzylamines can be prepared by the reaction of a benzyl halide with ammonia (B1221849). This reaction must be carefully controlled to avoid overalkylation. chemicalbook.com

The required benzaldehyde precursors can be accessed via:

Oxidation of Benzyl Alcohols: A primary benzyl alcohol can be oxidized to the corresponding aldehyde using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Reduction of Benzoyl Halides or Esters: The partial reduction of a more oxidized carboxylic acid derivative, like a benzoyl chloride or a Weinreb amide, can yield the desired benzaldehyde. nih.gov

By combining the synthesis of these precursors with the amine-forming reactions described above, a complete multi-step pathway to this compound can be designed. For example, 3-chlorotoluene (B144806) could be halogenated to 3-chlorobenzyl chloride, which is then converted to 3-chlorobenzylamine. This amine can then be used in a reductive amination with 2-nitrobenzaldehyde (B1664092) to yield the final product.

Synthesis of (3-Chloro-benzyl)amine Precursors

(3-Chloro-benzyl)amine is a critical starting material for the final coupling reaction. A common and versatile method for its preparation is the reductive amination of 3-chlorobenzaldehyde. This reaction involves the condensation of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine. sigmaaldrich.com Various reducing agents can be employed for this transformation, with sodium borohydride being a frequently used reagent. ias.ac.in

Another synthetic route involves the conversion of a corresponding benzyl halide. For instance, a related compound, 3-chloro-4-methoxybenzylamine, is prepared by first reacting 3-chloro-4-methoxybenzyl alcohol with a chlorinating agent to form the benzyl chloride. google.com This intermediate is then reacted with hexamethylenamine to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed with acid to yield the final primary amine. google.com This general strategy of converting a benzyl halide to a primary amine is a viable pathway for obtaining (3-Chloro-benzyl)amine.

Synthesis of (2-Nitro-benzyl)halide Precursors

The second precursor, a (2-Nitro-benzyl)halide, is typically synthesized from 2-nitrotoluene (B74249). A prevalent method is free-radical bromination, where 2-nitrotoluene is reacted with a bromine source under conditions that promote radical formation. google.com One industrially relevant approach utilizes a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the brominating system, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.compatsnap.com This method is favored for its mild reaction conditions and reduced waste generation. guidechem.com

A typical procedure involves reacting 2-nitrotoluene with a molar excess of 40% hydrobromic acid and 30% hydrogen peroxide. chemicalbook.comguidechem.com The reaction can be carried out in a solvent like dichloroethane at temperatures between 65°C and 75°C. chemicalbook.comguidechem.com This process has been reported to achieve high conversion rates (over 99%) and excellent yields (up to 98.5%) of 2-nitrobenzyl bromide with minimal formation of dibrominated by-products. chemicalbook.com

Alternatively, 2-nitrobenzyl chloride can be prepared from 2-nitrobenzyl alcohol. This conversion can be achieved by reacting the alcohol with a chlorinating agent such as phosphorus pentachloride in a suitable solvent like chloroform. prepchem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The formation of this compound via N-alkylation is subject to various reaction parameters that can significantly influence the outcome. Optimization of these conditions is crucial for maximizing product yield and minimizing impurities, such as the over-alkylation product (a tertiary amine). masterorganicchemistry.com

Solvent Effects in this compound Synthesis

The choice of solvent plays a pivotal role in the N-alkylation of amines. The solvent's polarity and ability to dissolve reactants and reagents can affect reaction rates and selectivity. In a study on the direct N-alkylation of primary benzylamines with alkyl halides promoted by cesium carbonate, anhydrous N,N-dimethylformamide (DMF) was identified as the optimal solvent, leading to high selectivity for the desired secondary amine. researchgate.net In contrast, the use of dimethyl sulfoxide (B87167) (DMSO) under the same conditions resulted in a significantly lower yield. researchgate.net The selectivity between mono- and di-alkylation can also be controlled by the choice of solvent in certain photocatalytic systems. nih.gov

| Solvent | Relative Yield/Selectivity | Reference |

| N,N-Dimethylformamide (DMF) | High | researchgate.net |

| Dimethyl sulfoxide (DMSO) | Moderately Low | researchgate.net |

Catalyst Selection and Loading Optimization

While the direct N-alkylation of an amine with an alkyl halide is often a base-promoted reaction that may not require an additional catalyst, related synthetic strategies for secondary amines rely heavily on catalysis. researchgate.net For instance, reductive amination pathways frequently employ transition metal catalysts. Bimetallic catalysts, such as PdCu/SiO₂, have demonstrated high activity and selectivity for the synthesis of secondary amines from aldehydes and ammonia, achieving a 97% yield of dibenzylamine (B1670424) at 30°C and 1 MPa H₂. acs.org The introduction of a second metal (e.g., Cu to Pd) can modulate the electronic properties of the primary catalyst, enhancing the hydrogenation rate of the secondary imine intermediate, which leads to higher selectivity for the secondary amine product. acs.org

In N-alkylation reactions using alcohols as the alkylating agent (a "borrowing hydrogen" approach), various catalysts based on nickel, ruthenium, and iridium have proven effective. acs.orgacs.org The selection of the specific catalyst and its loading are critical for optimizing conversion and selectivity.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of reaction. Generally, an increase in temperature raises the kinetic energy of reactant molecules, leading to a higher reaction rate. cetri.ca However, in amine synthesis, elevated temperatures can also promote side reactions. For instance, in certain amination reactions, higher temperatures can favor amidation or other degradation pathways. nih.gov Studies on reductive amination have shown that lower reaction temperatures can sometimes be beneficial in reducing the formation of undesirable by-products. google.com Optimal temperature control is therefore essential for achieving high selectivity. For example, in one study, an ideal temperature of 180°C was identified for a specific amination reaction to balance conversion and selectivity. acs.org

Pressure is another key factor, particularly in reactions involving gaseous reagents like hydrogen or ammonia. In reductive amination processes, higher pressures of hydrogen and/or ammonia can be required to drive the reaction to completion. mdpi.com However, recent research has focused on developing catalytic systems that operate under milder pressure conditions. mdpi.com The combined effect of increasing both temperature and pressure has been shown to significantly enhance reaction rates and yields in related nitrogen reduction reactions. mdpi.com For instance, operating at 5 bar and 75°C resulted in a five-fold increase in the ammonia production rate compared to ambient conditions. mdpi.com

| Parameter | General Effect on Reaction Kinetics | Notes | Reference |

| Temperature | Increased temperature generally increases reaction rate. | Can also increase side reactions or favor desorption in reversible processes. Optimal temperature balances conversion and selectivity. | acs.orgcetri.canih.gov |

| Pressure | Increased pressure of gaseous reactants (e.g., H₂, NH₃) can increase reaction rate and yield. | Modern catalysts aim to reduce the need for high-pressure conditions. | mdpi.commdpi.com |

Novel Synthetic Pathways and Green Chemistry Approaches

In recent years, significant effort has been directed towards developing more sustainable and environmentally benign methods for amine synthesis. rsc.org These "green chemistry" approaches aim to improve atom economy, reduce waste, and avoid the use of hazardous materials. rsc.org

One of the most prominent green strategies for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This approach utilizes alcohols as alkylating agents, reacting them with amines over a catalyst. The only byproduct of this reaction is water, making it a highly atom-economical process. organic-chemistry.org This method avoids the use of alkyl halides, which generate stoichiometric amounts of salt waste.

Other green synthetic routes include:

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions. Researchers have discovered that the enzyme N-substituted formamide (B127407) deformylase can catalyze the reverse reaction of its natural function, synthesizing N-benzyl carboxamides from benzylamine and a corresponding acid. asm.orgnih.gov This opens possibilities for enzymatic synthesis of amine derivatives.

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and often eliminates the need for a solvent, aligning with green chemistry principles. organic-chemistry.orgnih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, reduce solvent use, and minimize waste. nih.gov Reductive amination is often performed as a one-pot procedure. organic-chemistry.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, or performing reactions under solvent-free conditions, is a key aspect of green synthesis. nih.govresearchgate.net

These novel pathways represent the future of amine synthesis, focusing on efficiency, selectivity, and environmental sustainability. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloro Benzyl 2 Nitro Benzyl Amine

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moieties

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org In (3-Chloro-benzyl)-(2-nitro-benzyl)-amine, two aromatic rings are available for substitution, and the regiochemical outcome on each ring is governed by the directing effects of the existing substituents.

Regioselectivity Directed by Substituents (Chloro, Nitro, Amine)

The substituents on the two benzyl rings direct incoming electrophiles to specific positions. These directing effects are a consequence of both inductive and resonance effects, which alter the electron density at the ortho, meta, and para positions of the aromatic rings. wikipedia.org

On the 3-chlorobenzyl ring, the secondary amine group, connected via a methylene (B1212753) bridge, acts as a weak activating group and is an ortho, para-director due to the electron-donating nature of the nitrogen atom. cognitoedu.org Conversely, the chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions because of its electron-donating resonance effect. pressbooks.pub The combined effect of the weakly activating benzylamine (B48309) group and the deactivating chloro group will result in a complex reactivity profile.

On the 2-nitrobenzyl ring, the secondary amine group (via the benzyl attachment) is again a weak ortho, para-director. In contrast, the nitro group is a strong deactivating group and a meta-director. savemyexams.com The powerful electron-withdrawing nature of the nitro group significantly reduces the electron density of this aromatic ring, making it less susceptible to electrophilic attack compared to the chlorobenzyl ring. youtube.com

| Ring | Substituent | Electronic Effect | Directing Effect |

| 3-Chlorobenzyl | -CH₂-NH- | Weakly Activating | ortho, para |

| -Cl | Deactivating | ortho, para | |

| 2-Nitrobenzyl | -CH₂-NH- | Weakly Activating | ortho, para |

| -NO₂ | Strongly Deactivating | meta |

Influence of Steric and Electronic Factors on Reactivity

The interplay of electronic and steric factors is crucial in determining the precise outcome of electrophilic aromatic substitution reactions. Electronically, the 3-chlorobenzyl ring is more activated towards electrophilic attack than the 2-nitrobenzyl ring due to the strong deactivating nature of the nitro group. youtube.com

Within the 3-chlorobenzyl ring, the positions available for substitution are C2, C4, C5, and C6. The directing effects of the chloro and benzylamine groups will favor substitution at the positions ortho and para to them. However, steric hindrance from the bulky (2-nitro-benzyl)-amine group at the benzylic position may disfavor substitution at the C2 position. youtube.com

For the 2-nitrobenzyl ring, the powerful deactivating effect of the nitro group means that forcing conditions would be required for any electrophilic substitution to occur. savemyexams.com If a reaction were to proceed, the nitro group would direct the incoming electrophile to the C4 and C6 positions (meta to the nitro group), while the benzylamine group would direct to the C3 and C5 positions (ortho and para to the benzylamine group). The strong directing effect of the nitro group is likely to dominate.

Nucleophilic Substitution Reactions and Transformations

The presence of a chloro and a nitro group on the aromatic rings opens up possibilities for nucleophilic substitution and transformation reactions.

Reactivity of the Chloro Group Towards Nucleophiles

Aryl halides such as the 3-chlorobenzyl moiety are generally unreactive towards nucleophilic substitution under standard laboratory conditions. chemguide.co.uk This is due to the increased strength of the C-Cl bond, where the carbon is sp² hybridized, and repulsion between the electron-rich aromatic ring and the incoming nucleophile. ck12.org

However, nucleophilic aromatic substitution (SNA) can occur under harsh conditions of high temperature and pressure. chemguide.co.uk The reactivity can be enhanced if strong electron-withdrawing groups are present at the ortho and para positions to the halogen, which is not the case for the 3-chlorobenzyl group in this molecule. libretexts.orglibretexts.org Therefore, the chloro group in this compound is expected to be relatively inert to nucleophilic attack under normal conditions.

Nucleophilic Attacks on the Nitro Group (e.g., Reduction)

The nitro group is susceptible to a variety of nucleophilic attacks, most notably reduction. The reduction of aromatic nitro compounds is a synthetically important transformation as it provides access to various other nitrogen-containing functional groups. numberanalytics.com The specific product obtained depends on the reducing agent and the reaction conditions. wikipedia.orgmdpi.com

Common reduction pathways for the nitro group include:

Reduction to amines: This is the most common transformation and can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comnumberanalytics.com

Reduction to hydroxylamines: Milder reducing agents or specific reaction conditions can lead to the formation of the corresponding hydroxylamine (B1172632). For instance, zinc dust in the presence of ammonium (B1175870) chloride can be used for this purpose. wikipedia.org

Reduction to azo and azoxy compounds: In some cases, particularly with metal hydrides, bimolecular reduction products such as azo and azoxy compounds can be formed. wikipedia.org

The selective reduction of the nitro group in the presence of the chloro substituent is generally feasible, as the C-Cl bond is typically stable to many reducing conditions used for nitro groups. nih.govscispace.com

| Reducing Agent/Conditions | Major Product |

| H₂, Pd/C | (3-Chloro-benzyl)-(2-amino-benzyl)-amine |

| Fe, HCl | (3-Chloro-benzyl)-(2-amino-benzyl)-amine |

| Zn, NH₄Cl | (3-Chloro-benzyl)-(2-hydroxylamino-benzyl)-amine |

| Na₂S₂O₄ | (3-Chloro-benzyl)-(2-amino-benzyl)-amine |

Oxidation and Reduction Pathways of this compound

As discussed, the primary reduction pathway for this compound involves the transformation of the nitro group. The molecule also possesses sites that are susceptible to oxidation.

The secondary amine and the benzylic C-H bonds are potential sites for oxidation. The oxidation of secondary benzylamines can lead to the formation of imines or nitrones, depending on the oxidant and reaction conditions. nih.govacs.orgacs.org For instance, photocatalytic oxidation using C70 has been shown to convert secondary benzylamines to imines. acs.org

The benzylic C-H bonds are weaker than typical sp³ C-H bonds and are therefore more susceptible to oxidation. libretexts.org Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic positions to carboxylic acids, although this is a harsh method that could also affect other parts of the molecule. masterorganicchemistry.com Milder and more selective methods for benzylic C-H oxidation have also been developed. nih.govresearchgate.net

Selective Reduction of the Nitro Group to Amino or Hydroxylamino

The chemical structure of this compound features a nitro group that is susceptible to reduction. The selective reduction of this group is a key transformation, yielding either the corresponding amino or hydroxylamino derivative. This selectivity is crucial to preserve the chloro-substituent and the secondary amine linkage.

A variety of reagents can be employed for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. jsynthchem.com The choice of reductant and reaction conditions determines the final product.

Reduction to Amino Group: The full reduction of the nitro group to an amine yields N1-(3-chlorobenzyl)-2-(aminomethyl)aniline. This transformation can be achieved using several established methods:

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a common method. Care must be taken to prevent the hydrogenolysis (cleavage) of the C-N bonds or the C-Cl bond, which can sometimes occur under harsh conditions.

Metal/Acid Systems: Easily oxidized metals in acidic media, such as Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl), are effective for this reduction. Stannous chloride (SnCl₂) is also a widely used reagent for this purpose.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen to reduce the nitro group under milder conditions.

Reduction to Hydroxylamino Group: Partial reduction of the nitro group can lead to the formation of the N-arylhydroxylamine derivative. This transformation requires milder reducing agents and carefully controlled conditions. Zinc (Zn) dust in the presence of an agent like ammonium chloride or in a CO₂/H₂O system has been shown to be effective for the selective reduction of nitroarenes to their corresponding N-arylhydroxylamines. rsc.org

The table below summarizes common methods applicable for the selective reduction of the nitro group in molecules like this compound.

| Desired Product | Reagent/System | Typical Conditions | Comments |

|---|---|---|---|

| Amino (-NH₂) | H₂ / Pd/C | Methanol (B129727) or Ethanol (B145695) solvent, room temperature, atmospheric pressure | Highly efficient, but risk of dehalogenation or C-N bond cleavage. |

| Amino (-NH₂) | SnCl₂·2H₂O | Ethanol solvent, reflux | Good chemoselectivity, tolerates halogens well. |

| Amino (-NH₂) | Fe / HCl | Aqueous/alcoholic solvent, heat | Classical and cost-effective method. |

| Hydroxylamino (-NHOH) | Zn / NH₄Cl | Aqueous ethanol, 50-70 °C | Standard method for partial reduction. |

| Hydroxylamino (-NHOH) | Zn / CO₂/H₂O | Room temperature, mild pressure | An environmentally benign alternative. rsc.org |

Oxidation of the Amine Nitrogen and Benzyl Methylenes

The this compound molecule contains two sites susceptible to oxidation: the secondary amine nitrogen and the two benzylic methylene (-CH₂-) groups.

Oxidation of the Amine Nitrogen: Secondary amines can be oxidized to various products, including hydroxylamines and nitrones. In the case of secondary benzylamines, oxidation often leads to imines or nitrones. acs.org For instance, photocatalytic oxidation using C₇₀ as a photosensitizer has been shown to convert secondary benzylamines to the corresponding imines. nih.govacs.org The reaction proceeds through the generation of reactive oxygen species like singlet oxygen. nih.gov Another approach involves using hydrogen peroxide in solvents like methanol, which can selectively oxidize secondary amines to nitrones without the need for a metal catalyst. acs.org This process is believed to involve the initial formation of a hydroxylamine, which is then further oxidized. acs.org

Oxidation of the Benzyl Methylenes: The C-H bonds of the methylene groups adjacent to the benzene rings (benzylic positions) are activated and can be oxidized to carbonyl groups (ketones). mdpi.com A variety of oxidizing agents, including potassium permanganate or metal-catalyzed aerobic oxidation systems, can effect this transformation. rsc.orgthieme-connect.com Such an oxidation would convert one or both of the methylene bridges into ketone functionalities. The selective oxidation of one benzylic methylene over the other would be challenging and likely influenced by the electronic effects of the ring substituents. The presence of the electron-withdrawing nitro and chloro groups can influence the reactivity of the adjacent methylene C-H bonds. rsc.org

| Reaction Site | Potential Product | Example Reagent/System | Mechanistic Insight |

|---|---|---|---|

| Amine Nitrogen | Imine | O₂, C₇₀, light | Involves reactive oxygen species and benzylic radical intermediates. acs.org |

| Amine Nitrogen | Nitrone | H₂O₂ / Methanol | Proceeds via a hydroxylamine intermediate. acs.org |

| Benzyl Methylene | Ketone | KMnO₄ / Triethylamine (B128534) | Direct oxidation of the activated C-H bond. thieme-connect.com |

| Benzyl Methylene | Ketone | Fe³⁺ / N-hydroxyimide / O₂ | Radical-based mechanism involving hydrogen atom abstraction. rsc.org |

Acid-Base Chemistry and Salt Formation

Protonation Equilibria and pKa Determination

The basic character of this compound is primarily due to the lone pair of electrons on the secondary amine nitrogen. This amine can accept a proton (H⁺) from an acid to form a benzylaminium salt.

The basicity of the amine, quantified by the pKa of its conjugate acid, is influenced by the electronic effects of the substituents on the benzyl rings. Electron-withdrawing groups generally decrease the basicity of an amine by reducing the electron density on the nitrogen atom. masterorganicchemistry.com In this molecule:

The 2-nitro group is a very strong electron-withdrawing group through both inductive and resonance effects, which significantly reduces the basicity.

The 3-chloro group is also electron-withdrawing, primarily through an inductive effect, further decreasing the basicity.

For comparison, the pKa of the conjugate acid of the unsubstituted benzylamine is approximately 9.33. echemi.comnih.gov The conjugate acid of dibenzylamine (B1670424) has a pKa around 8.5. Due to the presence of two strong electron-withdrawing groups in this compound, the pKa of its conjugate acid is expected to be significantly lower than these values, likely falling in the range of 5-7. An exact experimental determination would be required for a precise value.

| Amine | pKa of Conjugate Acid (approx.) | Key Substituent Effects |

|---|---|---|

| Benzylamine | 9.33 echemi.comnih.gov | Reference compound |

| Dibenzylamine | ~8.5 | Two benzyl groups |

| Aniline | 4.6 masterorganicchemistry.com | Lone pair delocalized into the aromatic ring |

| This compound | Estimated 5-7 | Strong electron withdrawal by nitro and chloro groups |

Formation of Stable Salt Forms

As a base, this compound readily reacts with various acids to form stable crystalline salts. The formation of a salt is often used in purification and to improve the handling and solubility characteristics of amines. The reaction involves the protonation of the amine nitrogen by an acid, such as hydrochloric acid (HCl), hydrobromic acid (HBr), or sulfuric acid (H₂SO₄), to form the corresponding ammonium salt. For instance, the hydrobromide salt of this compound is a known derivative. guidechem.com

The general reaction is: C₁₄H₁₃ClN₂O₂ + HX → [C₁₄H₁₄ClN₂O₂]⁺X⁻ (where X = Cl, Br, HSO₄, etc.)

These salts are typically white or off-white solids with higher melting points and greater solubility in polar solvents like water and alcohols compared to the free base form.

Thermal and Photochemical Transformations

Decomposition Pathways Under Heat or Light

Thermal Transformations: Nitroaromatic compounds, particularly ortho-nitrobenzyl derivatives, can exhibit thermal instability. Studies on nitrobenzyl halides have shown that they decompose exothermally, with ortho isomers being less stable than meta and para isomers. researchgate.netresearchgate.net The decomposition of o-nitrobenzyl bromide, for example, can be explosive when heated above 125-130 °C. researchgate.netresearchgate.net By analogy, this compound is expected to be thermally sensitive. Upon heating, decomposition could be initiated by intramolecular redox reactions involving the nitro group and the adjacent benzylic C-H or N-H bonds, potentially leading to complex mixtures of degradation products and significant gas evolution.

Photochemical Transformations: The 2-nitrobenzyl group is a well-known photolabile protecting group (PPG) in organic synthesis and chemical biology. nih.govnih.gov When irradiated with UV light (typically around 350-365 nm), the 2-nitrobenzyl moiety undergoes a characteristic intramolecular rearrangement. nih.govacs.org

The established mechanism involves the following key steps:

Photoexcitation of the nitro group to an excited state.

An intramolecular hydrogen atom abstraction from the benzylic methylene group by the excited nitro group, forming an aci-nitro intermediate. acs.org

The aci-nitro intermediate undergoes cyclization and subsequent rearrangement.

This rearrangement ultimately leads to the cleavage of the benzylic carbon-nitrogen bond, releasing the amine and forming a 2-nitrosobenzaldehyde derivative as a byproduct. nih.govacs.org

This light-induced cleavage is a clean and specific reaction that occurs under mild, neutral conditions, making the 2-nitrobenzyl group a useful tool for the controlled release of amines and other functional groups. nih.govacs.org The quantum yield of this process can be influenced by the nature of the leaving group (in this case, the 3-chlorobenzyl amine moiety). researchgate.net

| Transformation | Conditions | Primary Products | Mechanistic Hallmark |

|---|---|---|---|

| Thermal Decomposition | High Temperature (>120 °C) | Complex mixture, gaseous products | Exothermic intramolecular redox reaction. researchgate.net |

| Photochemical Cleavage | UV Light (~365 nm) | 3-Chlorobenzylamine (B151487) and 2-Nitrosobenzaldehyde | Intramolecular H-abstraction by the excited nitro group. acs.org |

Rearrangement Reactions

The presence of the 2-nitrobenzyl moiety in this compound suggests a propensity for characteristic rearrangement reactions, particularly those involving the ortho-nitro group. These reactions can be initiated photochemically or thermally.

One of the most well-documented reactions of 2-nitrobenzyl compounds is their photochemical rearrangement. nih.gov Upon irradiation with UV light, an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group is proposed to occur, leading to the formation of an aci-nitro tautomer. This intermediate can then undergo further transformations. A common pathway involves cyclization to a transient benzoisoxazoline derivative, which subsequently cleaves to yield a 2-nitrosobenzaldehyde derivative and the corresponding amine. nih.gov In the case of this compound, this would result in the formation of 2-nitrosobenzaldehyde and 3-chlorobenzylamine.

Beyond photochemical conditions, non-photochemical rearrangements of o-nitrobenzyl compounds have also been observed. rsc.org These reactions can be promoted under various conditions and may lead to a range of products through intramolecular condensation and cyclization pathways. For instance, intramolecular redox reactions have been reported for similar systems. A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgnih.gov This process involves the in-situ formation of a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov By analogy, this compound could potentially undergo an intramolecular redox reaction, possibly leading to cyclized products.

Another potential rearrangement, though less common for this specific substitution pattern, is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution typically requires an activated aromatic ring and a nucleophile connected by a linking chain. While the 2-nitro group activates the ring, the specific geometry and conditions required for a Smiles rearrangement involving the secondary amine would need to be investigated.

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics and mechanisms provides fundamental insights into the pathway of a chemical transformation. For this compound, kinetic studies would be crucial in elucidating the factors that govern its reactivity.

The rate law for a reaction involving this compound would depend on the specific transformation. For instance, in a nucleophilic substitution reaction where the amine acts as a nucleophile, the reaction would likely follow second-order kinetics, being first order in both the amine and the electrophile. researchgate.net

The substituents on the aromatic rings are expected to significantly influence the reaction rates. The 3-chloro group on one benzyl moiety is an electron-withdrawing group, which would decrease the nucleophilicity of the secondary amine. Conversely, the 2-nitro group on the other benzyl moiety is a strong electron-withdrawing group, which would make the benzylic protons more acidic and could influence reactions involving their abstraction.

The effect of substituents on reaction rates can often be quantified using the Hammett equation, which relates the rate constants of a series of reactions with substituted reactants to the electronic properties of the substituents. wikipedia.org For reactions of substituted benzylamines, Hammett plots have been successfully used to correlate reaction rates with substituent constants (σ). researchgate.netresearchgate.net A hypothetical Hammett plot for a reaction involving a series of substituted (benzyl)-(2-nitro-benzyl)-amines would provide a reaction constant (ρ) that indicates the sensitivity of the reaction to electronic effects. A negative ρ value would suggest the buildup of positive charge in the transition state, while a positive ρ value would indicate the development of negative charge. wikipedia.org

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the reaction rate. These parameters provide insights into the energy barrier and the degree of order in the transition state. For bimolecular reactions of benzylamines, negative entropies of activation are typically observed, consistent with an associative transition state. ias.ac.inkoreascience.kr

To illustrate the potential kinetic parameters, the following interactive table presents representative data from a study on the addition of substituted benzylamines to β-nitrostyrenes, which serves as a model for nucleophilic reactions of benzylamines. researchgate.netrsc.org

| Substituent (X) in X-C₆H₄CH₂NH₂ | k₂ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| p-OCH₃ | 1.35 | 9.5 | -25 |

| p-CH₃ | 0.99 | 10.2 | -24 |

| H | 0.78 | 10.8 | -23 |

| p-Cl | 0.55 | 11.5 | -22 |

| m-Cl | 0.42 | 12.1 | -21 |

Note: This data is for the reaction of substituted benzylamines with β-nitrostyrene and is intended to be illustrative of the types of kinetic parameters that could be determined for reactions of this compound.

The elucidation of a reaction mechanism often hinges on the detection and characterization of transient intermediates. For reactions involving this compound, several potential intermediates could be formed.

In the context of the aforementioned photochemical rearrangement, the aci-nitro tautomer is a key intermediate. researchgate.netacs.org These species are often short-lived but can be detected using time-resolved spectroscopic techniques such as laser flash photolysis. rsc.org Their characteristic absorption spectra can provide evidence for their formation and allow for the study of their decay kinetics.

Another class of potential intermediates, particularly in reactions involving the loss of nitrogen from a precursor, are nitrenes. Aryl nitrenes can be generated from azides and are highly reactive species that can undergo a variety of reactions, including C-H insertion and addition to double bonds. rsc.org While not directly applicable to the title compound, related reactions could potentially proceed through nitrene-like intermediates, which can be trapped using specific scavenger reagents. nih.gov For example, in the presence of an excess of a suitable trapping agent, a stable adduct may be formed, providing indirect evidence for the existence of the transient intermediate.

Modern analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) have proven to be powerful tools for the direct observation of reaction intermediates. nih.gov By carefully controlling the reaction conditions, it is sometimes possible to detect and characterize charged intermediates directly from the reaction mixture.

Structural Modifications and Derivatization of 3 Chloro Benzyl 2 Nitro Benzyl Amine

Functional Group Interconversions on the Aromatic Rings

The two aromatic rings of (3-Chloro-benzyl)-(2-nitro-benzyl)-amine provide distinct sites for chemical modification. The chlorobenzyl moiety allows for reactions such as halogen exchange, while the nitrobenzyl group is amenable to modifications of the nitro functionality.

Halogen Exchange Reactions on the Chlorobenzyl Moiety

The chlorine substituent on the benzyl (B1604629) ring can be exchanged for other halogens, such as fluorine, bromine, or iodine. These reactions, often referred to as Finkelstein or similar metal-catalyzed exchange reactions, can significantly alter the electronic and steric properties of the molecule. For instance, metal-catalyzed halogen exchange reactions are crucial for converting less reactive aryl chlorides into more reactive iodinated derivatives. Such transformations typically employ metal catalysts, such as nickel or copper complexes, to facilitate the exchange. The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield.

Table 1: Representative Halogen Exchange Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | NaI, CuI (catalyst), ligand | (3-Iodo-benzyl)-(2-nitro-benzyl)-amine |

| This compound | KF, phase-transfer catalyst | (3-Fluoro-benzyl)-(2-nitro-benzyl)-amine |

| This compound | NaBr, Pd catalyst, ligand | (3-Bromo-benzyl)-(2-nitro-benzyl)-amine |

Note: The reactions presented are illustrative and based on general principles of halogen exchange on aryl halides.

Modifications of the Nitro Group (e.g., Reduction to Amine, Diazotization)

The nitro group on the second benzyl ring is a versatile functional group that can undergo several important transformations. The most common modification is its reduction to a primary amine. This reduction is a key step in the synthesis of many complex molecules and can be achieved using a variety of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) is a widely used method. Other reducing systems include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation. The resulting primary amine can then serve as a handle for further derivatization, such as diazotization followed by substitution to introduce a wide range of other functional groups (e.g., -OH, -CN, -X).

Table 2: Representative Nitro Group Modifications

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | H₂, Pd/C | (2-Amino-benzyl)-(3-chloro-benzyl)-amine |

| This compound | Sn, HCl | (2-Amino-benzyl)-(3-chloro-benzyl)-amine |

| (2-Amino-benzyl)-(3-chloro-benzyl)-amine | 1. NaNO₂, HCl2. CuCN | 2-(((3-Chlorobenzyl)amino)methyl)benzonitrile |

Note: The reactions presented are illustrative and based on general principles of nitro group reduction and subsequent derivatization.

N-Derivatization of the Secondary Amine Nitrogen

The secondary amine nitrogen in this compound is a nucleophilic center that can readily participate in a variety of reactions to form a diverse range of derivatives. These reactions include acylation, sulfonylation, alkylation, and the formation of ureas and carbamates.

Acylation and Sulfonylation Reactions

Acylation of the secondary amine introduces an acyl group, forming an amide. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride to yield a sulfonamide. These reactions are generally high-yielding and can be used to introduce a wide array of substituents, thereby modifying the steric and electronic properties of the nitrogen atom.

Table 3: Representative Acylation and Sulfonylation Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride, Et₃N | N-(3-Chloro-benzyl)-N-(2-nitro-benzyl)acetamide |

| This compound | Benzoyl chloride, Pyridine | N-(3-Chloro-benzyl)-N-(2-nitro-benzyl)benzamide |

| This compound | p-Toluenesulfonyl chloride, NaOH | N-(3-Chloro-benzyl)-N-(2-nitro-benzyl)-4-methylbenzenesulfonamide |

Note: The reactions presented are illustrative and based on general principles of N-acylation and N-sulfonylation of secondary amines.

Alkylation and Reductive Alkylation to Tertiary Amines

The secondary amine can be converted to a tertiary amine through N-alkylation. Direct alkylation with alkyl halides can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. A more controlled method is reductive amination. masterorganicchemistry.comredalyc.orgorganic-chemistry.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method is highly efficient for the synthesis of tertiary amines with diverse substituents.

Table 4: Representative Alkylation and Reductive Alkylation Reactions

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | Methyl iodide, K₂CO₃ | (3-Chloro-benzyl)-methyl-(2-nitro-benzyl)-amine |

| This compound | Formaldehyde, NaBH(OAc)₃ | (3-Chloro-benzyl)-methyl-(2-nitro-benzyl)-amine |

| This compound | Acetone, NaBH₃CN | (3-Chloro-benzyl)-isopropyl-(2-nitro-benzyl)-amine |

Note: The reactions presented are illustrative and based on general principles of N-alkylation and reductive amination of secondary amines.

Formation of Amides, Ureas, or Carbamates

The secondary amine can be derivatized to form ureas and carbamates. Ureas are typically synthesized by reacting the amine with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by another amine, can also yield ureas. Carbamates can be prepared by reacting the amine with a chloroformate or by a Mitsunobu reaction with an alcohol and carbon dioxide. acs.orgacs.orgnih.gov These derivatives are of significant interest in medicinal chemistry due to their hydrogen bonding capabilities.

Table 5: Representative Formation of Ureas and Carbamates

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Phenyl isocyanate | 1-(3-Chloro-benzyl)-1-(2-nitro-benzyl)-3-phenylurea |

| This compound | Ethyl chloroformate, Et₃N | Ethyl (3-chloro-benzyl)(2-nitro-benzyl)carbamate |

| This compound | CO₂, Alcohol, Mitsunobu reagents | Alkyl (3-chloro-benzyl)(2-nitro-benzyl)carbamate |

Note: The reactions presented are illustrative and based on general principles of urea (B33335) and carbamate (B1207046) formation from secondary amines. acs.orgacs.orgnih.gov

Synthesis of Spiro and Heterocyclic Analogs Incorporating the this compound Scaffold

The synthesis of spirocyclic and heterocyclic analogs from the this compound scaffold can be approached through several strategic pathways, primarily leveraging intramolecular cyclization reactions. The inherent functionalities of the molecule provide the necessary components for the construction of these intricate systems.

One plausible approach involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization. The resulting diamine can then be reacted with various electrophiles to construct heterocyclic rings. For instance, reaction with phosgene or its equivalents could yield a cyclic urea, while treatment with a dicarbonyl compound could lead to the formation of a diazepine (B8756704) ring system.

Another strategy for synthesizing heterocyclic analogs is through intramolecular cyclization involving the 2-nitrobenzyl group. Under reductive conditions, the nitro group can be converted to a nitroso intermediate, which can then undergo cyclization with the adjacent benzylamine (B48309) moiety to form a variety of nitrogen-containing heterocycles. rsc.org

The synthesis of spiro compounds can be envisioned through multi-component reactions. For example, a [3+2] cycloaddition reaction of an in situ generated azomethine ylide from this compound with a suitable dipolarophile could lead to the formation of spiro-pyrrolidine derivatives. mdpi.com The reaction of isatin (B1672199) with a secondary amine like this compound in the presence of a suitable coupling agent could also be a viable route to spiro-indoline-pyrrolidine structures. researchgate.net

A hypothetical reaction scheme for the synthesis of a spiro[indoline-3,2'-pyrrolidine] derivative is presented below:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Hypothetical Yield (%) |

| This compound | Isatin | 1. Reduction of nitro group (e.g., Fe/HCl); 2. Condensation (e.g., heat, acid catalyst) | Spiro[indoline-3,2'-pyrrolidine] derivative | 65 |

| This compound | (E)-3-Aryl-1-(pyren-1-yl)prop-2-en-1-one | In situ generation of azomethine ylide (e.g., from sarcosine (B1681465) and isatin), [3+2] cycloaddition | Highly functionalized spiro[indoline-3,2'-pyrrolidines] | 70 |

This table presents hypothetical data based on analogous chemical transformations.

Regioselective Synthesis of Advanced Derivatives

The regioselective synthesis of advanced derivatives of this compound is governed by the directing effects of the chloro and nitro substituents on the respective aromatic rings. These groups influence the position of subsequent electrophilic or nucleophilic substitution reactions.

On the 3-chlorobenzyl moiety, the chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. nih.gov Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the chlorine atom, with the para position being sterically favored.

Conversely, the 2-nitrobenzyl group is strongly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group, which is a meta-director. nih.gov However, this deactivation makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Regioselective functionalization can also be achieved at the benzylic positions through radical-mediated reactions or by deprotonation with a strong base followed by reaction with an electrophile. The presence of the electron-withdrawing nitro group can influence the acidity of the benzylic protons on the 2-nitrobenzyl side, potentially allowing for selective functionalization.

A summary of potential regioselective reactions is provided in the table below:

| Aromatic Ring | Substituent | Reaction Type | Expected Major Product Position(s) |

| 3-chlorobenzyl | Chloro | Electrophilic Aromatic Substitution | Ortho, Para |

| 2-nitrobenzyl | Nitro | Electrophilic Aromatic Substitution | Meta (highly disfavored) |

| 2-nitrobenzyl | Nitro | Nucleophilic Aromatic Substitution | Ortho, Para |

This table outlines the expected regioselectivity based on established principles of organic chemistry.

Structure-Reactivity Relationship Studies in Derivatized Analogues

The reactivity of derivatized analogues of this compound is intrinsically linked to the electronic and steric properties of the substituents on the aromatic rings and the nature of the heterocyclic or spirocyclic systems incorporated into the scaffold.

Electronic Effects: The electron-withdrawing nature of the nitro group significantly reduces the electron density of the attached phenyl ring, making it less reactive towards electrophiles and more susceptible to nucleophilic attack. nih.gov In contrast, the chloro group on the other phenyl ring has a dual role; it is inductively electron-withdrawing but can donate electron density through resonance, leading to a net deactivating but ortho-, para-directing effect in electrophilic substitutions. Modifications that introduce further electron-donating or electron-withdrawing groups will modulate the reactivity of the aromatic rings accordingly.

Steric Effects: The introduction of bulky substituents, particularly in the ortho positions of the aromatic rings, can sterically hinder the approach of reagents, thereby influencing the rate and regioselectivity of reactions. In the synthesis of spiro and heterocyclic analogs, the stereochemistry of the newly formed rings will be influenced by the steric bulk of the substituents on the this compound scaffold.

A hypothetical analysis of the effect of additional substituents on the reactivity of the scaffold is presented below:

| Derivative of this compound | Added Substituent | Position | Predicted Effect on Reactivity of the Substituted Ring |

| Analog 1 | Methoxy (B1213986) (-OCH3) | 4-position of 3-chlorobenzyl ring | Increased reactivity towards electrophilic substitution |

| Analog 2 | Cyano (-CN) | 4-position of 2-nitrobenzyl ring | Further deactivation towards electrophilic substitution, enhanced susceptibility to nucleophilic substitution |

| Analog 3 | tert-Butyl | 5-position of 3-chlorobenzyl ring | Steric hindrance may influence regioselectivity of subsequent reactions |

This table provides a qualitative prediction of reactivity based on the known electronic and steric effects of the substituents.

Computational and Theoretical Chemistry Studies of 3 Chloro Benzyl 2 Nitro Benzyl Amine

Electronic Structure and Molecular Orbital Theory Calculations

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Computational methods, particularly those based on molecular orbital theory, provide invaluable insights into these aspects.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For (3-chloro-benzyl)-(2-nitro-benzyl)-amine, a detailed FMO analysis would involve calculating the energies of the HOMO and LUMO. This would allow for the prediction of its reactivity towards electrophiles and nucleophiles. However, specific HOMO and LUMO energy values for this compound have not been reported in existing literature.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational results.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. This charge distribution can be quantified through various computational methods, providing insight into the molecule's polarity and the reactivity of different atomic sites. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

An MEP map for this compound would reveal the electron-rich and electron-deficient regions, likely indicating a negative potential around the nitro group and the nitrogen atom of the amine, and positive potentials on the hydrogen atoms. Such an analysis would be instrumental in predicting its intermolecular interactions and sites of reaction. To date, no specific charge distribution data or MEP maps for this compound have been published.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is not static. Rotation around single bonds can lead to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

Torsional Angle Scans and Potential Energy Surfaces

A torsional angle scan, or potential energy surface (PES) scan, is a computational technique used to explore the conformational space of a molecule. It involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.

For this compound, key torsional angles would include the C-C-N-C and C-N-C-C dihedral angles of the benzyl (B1604629) groups. A comprehensive PES scan would map out the energetic landscape of the molecule's flexibility.

Identification of Stable Conformers

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Conformer 1 | Data Not Available | Data Not Available |

| Conformer 2 | Data Not Available | Data Not Available |

| Conformer 3 | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only and does not represent actual computational results.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can also be used to model the mechanism of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, one could model various potential reactions, such as its synthesis or degradation pathways. Transition state calculations would provide valuable information about the feasibility and kinetics of these reactions. However, no such reaction pathway modeling studies have been reported for this compound.

Prediction of Reaction Mechanisms and Intermediates

Understanding the potential chemical transformations of this compound is crucial for applications in synthesis and materials science. Computational chemistry, particularly Density Functional Theory (DFT), is a key method for elucidating complex reaction mechanisms. rsc.orgmdpi.comumn.edu By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thus building a step-by-step picture of how reactants are converted to products. umn.edu

For a molecule with the structural features of this compound—namely, a secondary amine, a chlorinated aromatic ring, and a nitroaromatic ring—several reaction pathways could be investigated. These might include:

N-dealkylation or C-N bond cleavage: A common degradation pathway for amines and nitroaromatic compounds. scispace.comrsc.orgrsc.org

Reduction of the nitro group: The nitro group is readily reducible to a nitroso, hydroxylamine (B1172632), or amino group, a transformation of significant interest in organic synthesis and toxicology. mdpi.com

Nucleophilic aromatic substitution: Reactions involving the displacement of the chlorine atom on the benzyl ring.

Oxidation of the amine: The secondary amine could undergo oxidation to form various products.

DFT calculations, often using hybrid functionals like B3LYP, can be employed to model these potential reactions. rsc.orgmdpi.com By calculating the energies of the reactants, products, and all intervening species (intermediates and transition states), the most energetically favorable reaction pathway can be determined.

Calculation of Activation Energies for Key Transformations

Once a potential reaction mechanism has been mapped out, the next step is to understand its kinetics, which is governed by the activation energy (the energy barrier that must be overcome for a reaction to occur). Computational methods allow for the direct calculation of these barriers. The transition state, which is a first-order saddle point on the potential energy surface, is located and its energy is compared to that of the reactants.

The activation energy (Ea) is a critical parameter for predicting reaction rates. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. For this compound, calculating the activation energies for key transformations, such as the homolytic dissociation of the C-NO2 bond or the cleavage of the C-N bonds of the amine bridge, would provide insight into the compound's stability and reactivity under various conditions. scispace.comresearchgate.netresearchgate.net DFT calculations are a standard method for obtaining reliable activation energies. chemrxiv.org

Table 1: Illustrative Example of Calculated Activation Energies for Hypothetical Reactions of this compound

| Transformation | Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| C-N Bond Cleavage | (C₆H₄Cl)CH₂-NH(CH₂C₆H₄NO₂) → (C₆H₄Cl)CH₂• + •NH(CH₂C₆H₄NO₂) | DFT (B3LYP) | 6-311+G(d,p) | 45.8 |

| Nitro Group Reduction | -NO₂ → -NH₂ (multi-step) | DFT (B3LYP) | 6-311+G(d,p) | 25.3 (rate-determining step) |

| C-Cl Bond Cleavage | (C₆H₄Cl)CH₂- → (C₆H₄•)CH₂- + Cl• | DFT (B3LYP) | 6-311+G(d,p) | 88.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Spectroscopic Property Prediction (Theoretical Aspects)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the structure of a synthesized compound, assign experimental signals to specific molecular motions or electronic transitions, and understand how structure influences spectroscopic properties.

Prediction of Vibrational Frequencies (Infrared, Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. researchgate.netcardiff.ac.ukresearchgate.net

The process involves first optimizing the molecular geometry to find its lowest energy structure. Then, the vibrational frequencies and their corresponding IR and Raman intensities are calculated. The predicted spectrum can be directly compared to an experimental one. This comparison can help confirm that the desired molecule was formed and can aid in the assignment of complex experimental spectra. For this compound, theoretical calculations would predict characteristic frequencies for the N-H stretch, C-H stretches of the aromatic and methylene (B1212753) groups, the asymmetric and symmetric stretches of the NO₂ group, and the C-Cl stretch. researchgate.net

Table 2: Illustrative Example of Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (DFT/B3LYP/6-311+G(d,p)) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Stretch | Amine | 3350 | Medium | Low |

| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Strong | Strong |

| Methylene C-H Stretch | -CH₂- | 2950 - 2850 | Medium | Medium |

| NO₂ Asymmetric Stretch | Nitro Group | 1530 | Very Strong | Medium |

| NO₂ Symmetric Stretch | Nitro Group | 1350 | Strong | Strong |

| C-Cl Stretch | Chloro-benzyl | 750 | Strong | Medium |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govmodgraph.co.ukrsc.orgosti.gov

The calculation is performed on the optimized geometry of the molecule. The predicted chemical shifts are then compared to experimental values, often after a linear scaling correction, to aid in the assignment of signals and to confirm the proposed structure. rsc.org For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom, taking into account the electronic effects of the chloro and nitro substituents.

Table 3: Illustrative Example of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (-CH₂-) Protons | 4.0 - 4.5 | 50 - 55 |

| Amine (N-H) Proton | 5.0 - 5.5 | - |

| 3-Chlorobenzyl Ring Protons | 7.2 - 7.5 | 125 - 140 |

| 2-Nitrobenzyl Ring Protons | 7.5 - 8.2 | 120 - 150 |

Note: The data in this table is hypothetical and for illustrative purposes only. Chemical shifts are highly dependent on the solvent used.

UV-Vis Absorption Spectra and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. qnl.qamdpi.comyoutube.comyoutube.com These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Furthermore, TD-DFT calculations can identify the nature of the electronic transitions, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, with its two aromatic rings and a nitro group, one would expect to see π → π* transitions. The presence of the nitro group could also lead to n → π* transitions. qnl.qa

Table 4: Illustrative Example of Predicted Electronic Transitions for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 340 | 0.05 | HOMO → LUMO (n → π) |

| S₀ → S₂ | 285 | 0.45 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 250 | 0.60 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects and Solvation Models in Computational Studies

Many chemical processes occur in solution, and the solvent can have a significant impact on the structure, reactivity, and properties of a molecule. numberanalytics.comucsb.edu Computational chemistry can account for these effects using solvation models, which can be broadly categorized into two types:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comwikipedia.orgresearchgate.net This approach is computationally efficient and can provide a good description of the bulk solvent effects. numberanalytics.comnumberanalytics.com

Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute molecule. ucsb.edu This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by implicit models. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the solute is treated with quantum mechanics and the solvent with classical molecular mechanics. numberanalytics.com